Hypaphorine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Effects

Scientific Field: Microbiology

Application Summary: Hypaphorine has been found to have antibacterial effects, particularly against Gram-positive bacteria.

Methods of Application: Hypaphorine was isolated from Erythrina mildbraedii Harms and Erythrina addisioniae Hutch.

Results: Hypaphorine inhibited the growth of the Gram-positive bacteria tested, namely Bacillus cereus, B. subtilis, Staphylococcus aureus and S. epidermidis. The lowest minimum inhibitory concentration (MIC) value of 2 mg/mL was exhibited against Mycobacterium smegmatis, Staphylococcus aureus and B.

Anti-Inflammatory Properties

Scientific Field: Immunology

Application Summary: Hypaphorine has been shown to exhibit anti-inflammatory properties.

Methods of Application: The potential roles and possible molecular mechanisms of Hypaphorine in endothelial inflammation were investigated.

Wound Treatment

Scientific Field: Medicine

Application Summary: Hypaphorine has been used in the treatment of wounds for diabetic rats.

Methods of Application: Hypaphorine was used in the form of nano-microspheres for the treatment of wounds.

Chronic Wound Healing

Scientific Field: Nanomedicine

Application Summary: Hypaphorine has been used in the treatment of chronic wounds, particularly in patients with diabetes mellitus.

Methods of Application: Hypaphorine was used in the form of nano-microspheres. The morphology of Hypaphorine-nano-microspheres (HYP-NPS) was observed by transmission electron microscopy (TEM).

Results: The results revealed that HYP-NPS nanoparticles were spherical with an average diameter of approximately 50 nm. The wound test in diabetic rats indicated that HYP-NPS fostered the healing of chronic wounds.

Endothelial Inflammation

Scientific Field: Molecular Biology

Application Summary: Hypaphorine has been shown to attenuate lipopolysaccharide-induced endothelial inflammation.

Osteoclast-based Bone Loss Treatment

Scientific Field: Pharmacology

Application Summary: Hypaphorine is a potential agent for treating osteoclast-based bone loss.

Methods of Application: A pharmacokinetic study of Hypaphorine was conducted on rats using LC-MS/MS.

α7 Nicotinic Receptor Agonist

Scientific Field: Biochemistry

Application Summary: Hypaphorine acts as an agonist of α7 nicotinic acetylcholine receptor (nAChR) involved in anti-inflammatory regulation.

Methods of Application: 6-substituted hypaphorine analogs were designed using virtual screening of their binding to the α7 nAChR molecular model.

Results: The analogs were synthesized and tested in vitro by calcium fluorescence assay on the α7 nAChR expressed in neuro 2a cells.

Preadipocyte Differentiation Inhibitor

Scientific Field: Cell Biology

Application Summary: Hypaphorine prevents the differentiation of 3T3-L1 preadipocytes into adipocytes.

Methods of Application: The activity of Hypaphorine was tested on 3T3-L1 preadipocytes.

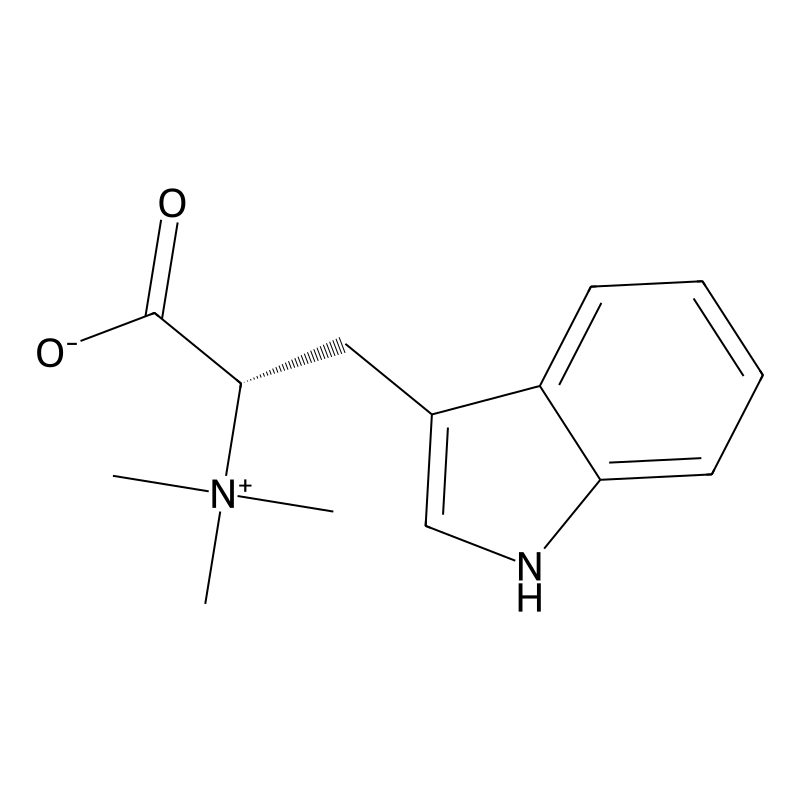

Hypaphorine is an indole alkaloid with the chemical formula and a CAS number of 487-58-1. It was first isolated from the plant Erythrina hypaphorus in 1911 and has since been identified in various species, including those from the Fabaceae family, as well as in fungi and sponges . Structurally, hypaphorine is characterized by its indole moiety, which is integral to its biological activity. It is noted for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.

Hypaphorine demonstrates significant biological activities:

- Antibacterial Effects: It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration as low as 2 mg/mL against certain strains .

- Anti-Obesity Properties: Research indicates that hypaphorine inhibits the differentiation of 3T3-L1 preadipocytes into adipocytes, thereby improving insulin sensitivity and potentially serving as a treatment for obesity .

- Sleep-Inducing Effects: In animal studies, hypaphorine has been shown to promote non-rapid eye movement sleep in mice, indicating potential applications in sleep disorders .

Synthesis of hypaphorine can be achieved through various methods:

- Extraction from Plants: The most common method involves extracting hypaphorine from plant materials using solvents like methanol and chloroform. The extraction process typically includes drying the plant material, grinding it into powder, and subjecting it to solvent extraction followed by chromatography for purification .

- Semi-Preparative Liquid Chromatography: This method has been established for isolating hypaphorine from crude extracts of Caragana korshinskii, allowing for large-scale preparation .

Hypaphorine has several applications across different fields:

- Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, hypaphorine is being explored as a potential drug candidate for treating infections and inflammatory conditions.

- Agriculture: Its role as a plant growth regulator suggests potential applications in enhancing crop yield and health.

- Sleep Aids: Given its sleep-promoting effects, hypaphorine may be developed into supplements for sleep disorders.

Research on hypaphorine's interactions has revealed:

- Synergistic Effects with Other Compounds: Hypaphorine may enhance the efficacy of other therapeutic agents when used in combination.

- Inhibition of Hormonal Pathways: Studies indicate that hypaphorine affects key proteins involved in insulin signaling pathways, suggesting it may interact with metabolic processes related to obesity and diabetes .

Similar Compounds: Comparison

Hypaphorine shares structural similarities with several other compounds, each possessing unique biological activities:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Indole-3-Acetic Acid | Indole moiety | Plant hormone influencing growth |

| Tryptophan | Indole structure | Precursor to serotonin |

| Melatonin | Indole structure | Regulates sleep-wake cycles |

| Serotonin | Indole structure | Neurotransmitter involved in mood |

Uniqueness of Hypaphorine

Hypaphorine is unique due to its specific combination of antibacterial activity and effects on adipocyte differentiation. Unlike other indole alkaloids, it exhibits both plant regulatory functions and potential therapeutic effects on metabolic disorders.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Aswad M, Rayan M, Abu-Lafi S, Falah M, Raiyn J, Abdallah Z, Rayan A. Nature is the best source of anti-inflammatory drugs: indexing natural products for their anti-inflammatory bioactivity. Inflamm Res. 2018 Jan;67(1):67-75. doi: 10.1007/s00011-017-1096-5. Epub 2017 Sep 27. PubMed PMID: 28956064.

3: Sun H, Zhu X, Lin W, Zhou Y, Cai W, Qiu L. Interactions of TLR4 and PPARγ, Dependent on AMPK Signalling Pathway Contribute to Anti-Inflammatory Effects of Vaccariae Hypaphorine in Endothelial Cells. Cell Physiol Biochem. 2017;42(3):1227-1239. doi: 10.1159/000478920. Epub 2017 Jul 3. PubMed PMID: 28683454.

4: Sun H, Zhu X, Cai W, Qiu L. Hypaphorine Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway. Int J Mol Sci. 2017 Apr 17;18(4). pii: E844. doi: 10.3390/ijms18040844. PubMed PMID: 28420166; PubMed Central PMCID: PMC5412428.

5: Luan G, Tie F, Yuan Z, Li G, He J, Wang Z, Wang H. Hypaphorine, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro. Chem Biodivers. 2017 Jul;14(7). doi: 10.1002/cbdv.201700038. Epub 2017 May 29. PubMed PMID: 28398659.

6: Sun H, Cai W, Wang X, Liu Y, Hou B, Zhu X, Qiu L. Vaccaria hypaphorine alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells. BMC Complement Altern Med. 2017 Feb 20;17(1):120. doi: 10.1186/s12906-017-1635-1. PubMed PMID: 28219355; PubMed Central PMCID: PMC5319035.

7: Panneerselvam C, Murugan K, Roni M, Aziz AT, Suresh U, Rajaganesh R, Madhiyazhagan P, Subramaniam J, Dinesh D, Nicoletti M, Higuchi A, Alarfaj AA, Munusamy MA, Kumar S, Desneux N, Benelli G. Fern-synthesized nanoparticles in the fight against malaria: LC/MS analysis of Pteridium aquilinum leaf extract and biosynthesis of silver nanoparticles with high mosquitocidal and antiplasmodial activity. Parasitol Res. 2016 Mar;115(3):997-1013. doi: 10.1007/s00436-015-4828-x. Epub 2015 Nov 27. PubMed PMID: 26612497.

8: Vit A, Misson L, Blankenfeldt W, Seebeck FP. Ergothioneine biosynthetic methyltransferase EgtD reveals the structural basis of aromatic amino acid betaine biosynthesis. Chembiochem. 2015 Jan 2;16(1):119-25. doi: 10.1002/cbic.201402522. Epub 2014 Nov 17. PubMed PMID: 25404173.

9: Keller BO, Wu BT, Li SS, Monga V, Innis SM. Hypaphorine is present in human milk in association with consumption of legumes. J Agric Food Chem. 2013 Aug 7;61(31):7654-60. doi: 10.1021/jf401758f. Epub 2013 Jul 26. PubMed PMID: 23855762.

10: Rigas S, Ditengou FA, Ljung K, Daras G, Tietz O, Palme K, Hatzopoulos P. Root gravitropism and root hair development constitute coupled developmental responses regulated by auxin homeostasis in the Arabidopsis root apex. New Phytol. 2013 Mar;197(4):1130-41. doi: 10.1111/nph.12092. Epub 2012 Dec 18. PubMed PMID: 23252740.

11: Han DQ, Zhao J, Xu J, Peng HS, Chen XJ, Li SP. Quality evaluation of Polygonum multiflorum in China based on HPLC analysis of hydrophilic bioactive compounds and chemometrics. J Pharm Biomed Anal. 2013 Jan;72:223-30. doi: 10.1016/j.jpba.2012.08.026. Epub 2012 Sep 10. PubMed PMID: 23021005.

12: Mollica A, Locatelli M, Stefanucci A, Pinnen F. Synthesis and bioactivity of secondary metabolites from marine sponges containing dibrominated indolic systems. Molecules. 2012 May 21;17(5):6083-99. doi: 10.3390/molecules17056083. Review. PubMed PMID: 22614862.

13: Iranshahi M, Vu H, Pham N, Zencak D, Forster P, Quinn RJ. Cytotoxic evaluation of alkaloids and isoflavonoids from the Australian tree Erythrina vespertilio. Planta Med. 2012 May;78(7):730-6. doi: 10.1055/s-0031-1298310. Epub 2012 Feb 21. Erratum in: Planta Med. 2012 May;78(7):E20. PubMed PMID: 22354391.

14: Longeon A, Copp BR, Quévrain E, Roué M, Kientz B, Cresteil T, Petek S, Debitus C, Bourguet-Kondracki ML. Bioactive indole derivatives from the South Pacific marine sponges Rhopaloeides odorabile and Hyrtios sp. Mar Drugs. 2011;9(5):879-88. doi: 10.3390/md9050879. Epub 2011 May 24. PubMed PMID: 21673896; PubMed Central PMCID: PMC3111189.

15: Gao HM, Liu JX, Wang ZM, Wang WH. Phytolacacinoside A, a new triterpenoid saponin from Phytolacca acinosa Roxb. J Asian Nat Prod Res. 2009;11(5):433-8. doi: 10.1080/10286020902849266. PubMed PMID: 19504386.

16: Chen G, Luo H, Ye J, Hu C. Determination of hypaphorine and oligomeric stilbenes in the root of Caragana sinica by capillary electrophoresis with electrochemical detection. Talanta. 2001 Jul 6;54(6):1067-76. PubMed PMID: 18968328.

17: Ozawa M, Honda K, Nakai I, Kishida A, Ohsaki A. Hypaphorine, an indole alkaloid from Erythrina velutina, induced sleep on normal mice. Bioorg Med Chem Lett. 2008 Jul 15;18(14):3992-4. doi: 10.1016/j.bmcl.2008.06.002. Epub 2008 Jun 6. PubMed PMID: 18571406.

18: Bel-Kassaoui H, Lamnaouer D, Jossang A, Abdennebi el H, Charrouf Z, Bodo B. Role of hypaphorine in the toxicity of Astragalus lusitanicus. Nat Prod Res. 2008 Mar 20;22(5):453-7. doi: 10.1080/14786410701591986. PubMed PMID: 18404567.

19: Dauphin A, Gérard J, Lapeyrie F, Legué V. Fungal hypaphorine reduces growth and induces cytosolic calcium increase in root hairs of Eucalyptus globulus. Protoplasma. 2007;231(1-2):83-8. Epub 2007 Mar 20. PubMed PMID: 17370110.

20: Dauphin A, De Ruijter NC, Emons AM, Legué V. Actin organization during eucalyptus root hair development and its response to fungal hypaphorine. Plant Biol (Stuttg). 2006 Mar;8(2):204-11. PubMed PMID: 16547865.